molecular formula C23H27N5O7S B13568014 L-Piperacillin

L-Piperacillin

Cat. No.: B13568014
M. Wt: 517.6 g/mol
InChI Key: IVBHGBMCVLDMKU-LDNFRZNASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

L-Piperacillin is synthesized through a multi-step chemical process. The synthesis typically involves the acylation of 6-aminopenicillanic acid (6-APA) with a ureido group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the acylation process .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale fermentation processes followed by chemical synthesis. The fermentation process involves the cultivation of Penicillium chrysogenum, which produces 6-APA. This intermediate is then chemically modified to produce this compound .

Chemical Reactions Analysis

Types of Reactions

L-Piperacillin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Piperacillin has a wide range of applications in scientific research:

Mechanism of Action

L-Piperacillin exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, which inhibits the final transpeptidation step of peptidoglycan synthesis. This leads to the weakening of the cell wall and eventual lysis of the bacteria . The addition of tazobactam inhibits β-lactamases, enzymes that degrade β-lactam antibiotics, thereby enhancing the efficacy of this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its broad-spectrum activity and its ability to penetrate Gram-negative bacteria effectively. When combined with tazobactam, it becomes highly effective against β-lactamase-producing bacteria, making it a valuable antibiotic in treating severe infections .

Properties

Molecular Formula

C23H27N5O7S

Molecular Weight

517.6 g/mol

IUPAC Name

(2S,5R,6R)-6-[[(2S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C23H27N5O7S/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34)/t13-,14+,15-,20+/m0/s1

InChI Key

IVBHGBMCVLDMKU-LDNFRZNASA-N

Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O

Origin of Product

United States

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